Benzyl 2-oxopyrrolidine-1-carboxylate
Overview
Description
Benzyl 2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₃NO₃ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
Benzyl 2-oxopyrrolidine-1-carboxylate, also known as 1-(Benzyloxycarbonyl)-2-pyrrolidinone, is a compound that has been studied for its potential biological activity Compounds with a similar pyrrolidine structure have been tested as inhibitors of poly(adp-ribose) polymerase-1 and -2 (parp-1,-2), enzymes involved in the dna damage repair process .
Mode of Action
It is suggested that the pyrrolidine ring in the compound may interact with its targets by introducing different aromatic rings . This interaction could potentially lead to changes in the function of the target enzymes, affecting their role in DNA damage repair .
Biochemical Pathways
Given the potential inhibition of parp-1 and -2, it can be inferred that the compound may affect the dna damage repair process .
Result of Action
Given its potential role as an inhibitor of parp-1 and -2, it can be inferred that the compound may have an impact on the dna damage repair process .
Biochemical Analysis
Biochemical Properties
Benzyl 2-oxopyrrolidine-1-carboxylate has been found to interact with enzymes such as poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2), which are involved in the DNA damage repair process . The nature of these interactions involves the functionalization of the pyrrolidine nitrogen by introducing different aromatic rings .
Cellular Effects
It has been found to exhibit good histone deacetylase (HDAC) activity, which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its observed HDAC activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-oxopyrrolidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with 2-oxopyrrolidine-1-carboxylic acid under specific conditions. For instance, a solution of this compound in tetrahydrofuran (THF) can be reacted with pentyl magnesium bromide at -78°C. After stirring for an hour, the reaction is quenched by adding brine at 0°C, followed by extraction with an organic solvent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Benzyl 2-oxopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of various materials and chemicals.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Benzyl 2-oxopyrrolidine-1-carboxylate include:
- Pyrrolidine-2-one derivatives
- Pyrrolidine-2,5-diones
- Prolinol derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique benzyl substituent at the nitrogen atom of the pyrrolidine ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
Benzyl 2-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula C12H13NO3, characterized by a pyrrolidine ring with a carbonyl group adjacent to the nitrogen atom and a benzyl group attached to the carbon chain. This structure contributes to its reactivity and biological activity, particularly in the context of drug discovery.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to tighter DNA wrapping and transcriptional repression. Inhibition of HDACs can reactivate silenced genes, making this compound a potential candidate for cancer therapy .
Interaction with HDACs
Research indicates that this compound exhibits significant inhibitory activity against HDACs, which has implications for cancer treatment. The compound's ability to modulate gene expression profiles suggests potential therapeutic effects against malignancies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including A549 lung adenocarcinoma cells. For instance, compounds derived from this scaffold showed reduced viability in cancer cells compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity Against A549 Cells
Compound | IC50 (µM) | Comparison to Cisplatin |
---|---|---|
This compound | 25 | Less potent |
Cisplatin | 10 | Standard |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in various studies. For example, derivatives were evaluated for their ability to protect against NMDA-induced cytotoxicity. One notable derivative exhibited higher potency than reference compounds, suggesting that this class of compounds could be developed for neurodegenerative diseases .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on HDAC Inhibition : A study demonstrated that compounds derived from this compound inhibited HDAC activity significantly, leading to increased acetylation of histones and subsequent upregulation of tumor suppressor genes.
- Neuroprotective Study : Another investigation assessed the neuroprotective properties against NMDA-induced neuronal death. The results indicated that specific derivatives could significantly reduce neuronal damage and improve cognitive functions in animal models .
Properties
IUPAC Name |
benzyl 2-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMZKGUWEAXMRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448847 | |
Record name | Benzyl 2-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14468-80-5 | |
Record name | Benzyl 2-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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